molecular formula C4H12ClNO B2735818 N-butylhydroxylamine hydrochloride CAS No. 135589-41-2

N-butylhydroxylamine hydrochloride

Cat. No.: B2735818
CAS No.: 135589-41-2
M. Wt: 125.6
InChI Key: CCBNBLVSUHTLAX-UHFFFAOYSA-N
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Description

N-Butylhydroxylamine hydrochloride is a chemical compound with the molecular formula C4H11NOCl. It is a derivative of hydroxylamine and is commonly used in various industrial and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butylhydroxylamine hydrochloride can be synthesized through the reaction of butylamine with hydroxylamine hydrochloride under acidic conditions. The reaction typically involves heating the reactants in an aqueous solution to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled conditions to ensure the purity and yield of the product. The reaction is monitored to maintain the desired temperature and pH levels.

Chemical Reactions Analysis

Types of Reactions: N-Butylhydroxylamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

  • Substitution: Substitution reactions involve the replacement of a functional group in the compound with another group, often using nucleophiles or electrophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of butyl nitrite or other oxidized derivatives.

  • Reduction: Reduction reactions typically result in the formation of butylamine or other reduced derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted butylhydroxylamines depending on the reagents used.

Scientific Research Applications

N-Butylhydroxylamine hydrochloride is widely used in scientific research due to its versatile properties. It is employed in chemistry for the synthesis of various organic compounds. In biology, it is used as a reagent in biochemical assays and studies involving oxidative stress. In medicine, it has potential applications in the development of therapeutic agents. In industry, it is used as a stabilizer and antioxidant in various formulations.

Mechanism of Action

The mechanism by which N-butylhydroxylamine hydrochloride exerts its effects involves its ability to act as a scavenger of free radicals. It neutralizes reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets and pathways involved include the inhibition of lipid peroxidation and the protection of cellular components from oxidative stress.

Comparison with Similar Compounds

  • N-tert-Butylhydroxylamine hydrochloride

  • N-Methylhydroxylamine hydrochloride

  • O-tert-Butylhydroxylamine hydrochloride

Properties

IUPAC Name

N-butylhydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-2-3-4-5-6;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBNBLVSUHTLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135589-41-2
Record name N-butylhydroxylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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